HPLC Relative Retention Time (RRT) Differentiation from Cefazolin Sodium and Impurity-II
In the gradient reversed-phase HPLC method described by Sivakumar et al., Tetrazolyl acetamide acetal (Impurity-I) elutes with a Relative Retention Time (RRT) of 0.084 relative to the cefazolin sodium main peak, whereas Impurity-II (a structurally distinct ring-opened degradation product) elutes at RRT 0.202 [1]. This 2.4-fold difference in RRT demonstrates that the dihydroxyethyl acetal moiety imparts significantly higher polarity than the thiazine-carboxylic acid scaffold of Impurity-II, enabling unambiguous chromatographic resolution from both the API and other known impurities under compendial conditions [1].
| Evidence Dimension | HPLC Relative Retention Time (RRT) under gradient reversed-phase conditions |
|---|---|
| Target Compound Data | RRT = 0.084 (relative to cefazolin sodium main peak) |
| Comparator Or Baseline | Impurity-II: RRT = 0.202; Cefazolin sodium: RRT = 1.000 (by definition) |
| Quantified Difference | Target elutes 2.4× earlier than Impurity-II; RRT difference = 0.118 |
| Conditions | Gradient reversed-phase HPLC as described in Sivakumar et al. (2013); C18 column; UV detection |
Why This Matters
Procurement of the correct RRT standard is essential for peak identification in stability-indicating HPLC methods required by regulatory agencies for ANDA submission; a misassigned RRT of 0.084 versus 0.202 would cause erroneous impurity quantitation.
- [1] Sivakumar B, Parthasarathy K, Murugan R, Jeyasudha R, Murugan S, Saranghdar RJ. Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica. 2013;81(4):933-950. View Source
